molecular formula C11H15ClFNO B13250669 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol

4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13250669
M. Wt: 231.69 g/mol
InChI Key: ILMCRROFYOHNRQ-UHFFFAOYSA-N
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Description

4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol is a secondary amine derivative featuring a substituted phenyl group and a butanol backbone. The compound’s structure includes a 4-chloro-3-fluorophenylmethyl moiety attached to the amino group of a four-carbon chain with a hydroxyl group at the second position.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

4-[(4-chloro-3-fluorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15ClFNO/c1-8(15)4-5-14-7-9-2-3-10(12)11(13)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3

InChI Key

ILMCRROFYOHNRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=C(C=C1)Cl)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-chloro-3-fluorobenzylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol with four analogs from the evidence, focusing on structural features, synthesis, and physical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents/Functional Groups Melting Point (°C) Key Synthesis Steps Reference
This compound C₁₁H₁₄ClFNO 4-Cl-3-F-C₆H₃-CH₂-NH-, butan-2-ol Not reported Likely reductive amination (analogous to ) N/A
2-(3-Chloro-4-fluorophenyl)butan-2-ol () C₁₀H₁₂ClFO 3-Cl-4-F-C₆H₃, butan-2-ol Not reported Not detailed
14a: 4-(((9H-Fluoren-2-yl)methyl)amino)-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol () C₂₉H₂₉Cl₂N₃O Fluorenyl-CH₂-NH-, piperazine, 2,3-Cl₂-C₆H₃ 168–170 Reductive amination (NaBH₄), chromatography
14b: N-((9H-Fluoren-2-yl)methyl)-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-fluorobutan-1-amine () C₂₉H₂₈Cl₂FN₃ Fluorenyl-CH₂-NH-, piperazine, 2,3-Cl₂-C₆H₃, F 202–204 Similar to 14a with fluorinated chain
(R)-4-Amino-2-methylbutanol (BP 2087, ) C₅H₁₃NO NH₂, 2-methylbutanol Not reported Not detailed

Key Observations:

Substituent Effects on Aromatic Rings: The target compound’s 4-chloro-3-fluorophenyl group differs from 14a/14b’s 2,3-dichlorophenyl and ’s 3-chloro-4-fluorophenyl. The absence of a piperazine ring in the target compound simplifies its structure compared to 14a/14b, likely reducing molecular weight and polarity .

Functional Group Variations: The hydroxyl group at position 2 in the target compound contrasts with 14b’s fluorinated butan-1-amine chain, which may enhance metabolic stability but reduce hydrogen-bonding capacity . Compared to BP 2087 (a primary amino alcohol), the target’s secondary amine and halogenated aryl group introduce greater lipophilicity .

Synthesis Strategies :

  • Reductive amination (e.g., NaBH₄-mediated reduction of imines) is a common method for analogous compounds, as seen in 14a/14b . The target compound likely follows a similar pathway.
  • Chromatographic purification (e.g., silica gel) is critical for isolating products with high purity, as demonstrated for 14a/14b .

Melting Points and Stability :

  • The higher melting points of 14a (168–170°C) and 14b (202–204°C) compared to simpler analogs (e.g., ) reflect increased molecular rigidity from the fluorenyl and piperazine groups .

Biological Activity

4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol is a synthetic organic compound notable for its potential biological activities. Its unique structure, which includes a butan-2-ol moiety linked to a 4-chloro-3-fluorophenyl group via a methylamino connection, suggests significant pharmacological potential. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

  • Molecular Formula : C₁₁H₁₅ClFNO
  • Molecular Weight : 231.69 g/mol
  • CAS Number : 1339604-74-8

The presence of halogen substituents (chlorine and fluorine) in the compound enhances its binding affinity to various biological targets, including receptors and enzymes. Initial studies indicate that this compound may modulate signal transduction pathways, which are critical in cellular communication and response mechanisms.

Antimicrobial Activity

Research has suggested that this compound exhibits notable antimicrobial properties. Preliminary investigations indicated effectiveness against various bacterial strains, although specific data on Minimum Inhibitory Concentrations (MIC) remains limited. Further studies are needed to quantify its efficacy against specific pathogens.

Anticancer Activity

A significant area of interest is the compound's anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, particularly in human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The following table summarizes the cytotoxic activity observed in various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via caspase activation
CEM-13 (Leukemia)0.48Cell cycle arrest at G1 phase
U-937 (Monocytic Leukemia)1.54Apoptosis induction

These findings indicate a promising avenue for further development as an anticancer agent.

Study on Apoptosis Induction

In a study assessing the effects of this compound on MCF-7 cells, flow cytometry analysis revealed that treatment with the compound led to increased levels of caspase 3/7 activity, suggesting a mechanism of action involving apoptosis induction. The study found that the compound acted in a dose-dependent manner, highlighting its potential as a therapeutic agent in breast cancer treatment.

Comparative Analysis with Other Compounds

Comparative studies with structurally similar compounds have shown that variations in halogen positioning can significantly influence biological activity. For instance, compounds with electron-withdrawing groups at the para position exhibited enhanced cytotoxicity compared to their analogs:

Compound NameIC₅₀ (µM)Unique Features
4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol1.30Different halogen positioning
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol2.41Structural change from butan-2-ol to butan-1-ol
3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol0.79Propanamine backbone instead of butanamine

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